molecular formula C10H13IO B15342050 Phenol, 3-(3-iodo-2-methylpropyl)-, (R)- CAS No. 143239-04-7

Phenol, 3-(3-iodo-2-methylpropyl)-, (R)-

Cat. No.: B15342050
CAS No.: 143239-04-7
M. Wt: 276.11 g/mol
InChI Key: ZAHQYHPWGLDSPB-MRVPVSSYSA-N
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Description

Structure and Key Features The compound “Phenol, 3-(3-iodo-2-methylpropyl)-, (R)-” (IUPAC name) is a phenolic derivative characterized by a branched alkyl chain at the 3-position of the benzene ring. The substituent consists of a 3-iodo-2-methylpropyl group in the (R)-configuration, introducing steric bulk and electronic effects due to the iodine atom and methyl group.

Synthetic Relevance Synthesis of such iodinated phenols often involves electrophilic aromatic substitution or post-functionalization of preformed phenolic intermediates. For example, iodination of phenolic precursors using specialized reagents (e.g., N-iodosuccinimide) under mild conditions is a common strategy . The (R)-configuration is likely achieved through chiral resolution or asymmetric synthesis, as seen in related compounds like (R)-3-Iodo-2-methylpropyl esters .

Properties

CAS No.

143239-04-7

Molecular Formula

C10H13IO

Molecular Weight

276.11 g/mol

IUPAC Name

3-[(2R)-3-iodo-2-methylpropyl]phenol

InChI

InChI=1S/C10H13IO/c1-8(7-11)5-9-3-2-4-10(12)6-9/h2-4,6,8,12H,5,7H2,1H3/t8-/m1/s1

InChI Key

ZAHQYHPWGLDSPB-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CC1=CC(=CC=C1)O)CI

Canonical SMILES

CC(CC1=CC(=CC=C1)O)CI

Origin of Product

United States

Scientific Research Applications

Phenol, 3-(3-iodo-2-methylpropyl)-, (R)-, is a phenolic compound with an iodine substitution that is intended for research purposes, not for human therapeutic or veterinary applications. Phenolic compounds are known for their antioxidant, anti-inflammatory, and antimicrobial properties, and compounds with iodine substitutions have been studied for medicinal chemistry applications.

Synthesis
The synthesis of Phenol, 3-(3-iodo-2-methylpropyl)-, (R)-, can be achieved through various methods, highlighting the versatility in synthesizing substituted phenols and their derivatives in organic chemistry.

Interaction Studies
Interaction studies involving Phenol, 3-(3-iodo-2-methylpropyl)-, (R)-, often focus on its binding affinity to various biological targets. Research indicates that iodinated phenols can interact with enzymes and receptors because they can mimic natural substrates or inhibitors, leading to significant biological effects, making them valuable in pharmacological research.

Structural Similarities
Several compounds share structural similarities with Phenol, 3-(3-iodo-2-methylpropyl)-, (R)-. The uniqueness of Phenol, 3-(3-iodo-2-methylpropyl)-, (R)-, lies in its specific substitution pattern and chirality, which influences its chemical behavior and biological interactions compared to similar compounds.

Mechanism of Action

The mechanism by which Phenol, 3-(3-iodo-2-methylpropyl)-, (R)-, exerts its effects involves its interaction with molecular targets and pathways. The phenolic hydroxyl group can engage in hydrogen bonding and other interactions, influencing biological processes and chemical reactions.

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds are compared based on substituent type, synthesis, and physicochemical properties:

Compound Substituent Key Features References
Phenol, 3-(3-iodo-2-methylpropyl)-, (R)- 3-iodo-2-methylpropyl (R-configuration) High molecular weight (due to iodine), lipophilic; potential for radioimaging.
3-[(1R,2R)-3-(Dimethylamino)-1-ethyl-2-methylpropyl]phenol Dimethylamino-ethyl-methylpropyl Bioactive analgesic derivative; synthesized via hydrogenolysis and deprotection.
3-Iodophenol Iodo at position 3 Simpler structure; lower molecular weight; used as a halogenated phenolic probe.
3-(Trifluoromethyl)phenol Trifluoromethyl at position 3 Electron-withdrawing group; increased acidity (pKa ~6.5 vs. ~9.8 for phenol).
(R)-(E)-3-Iodo-2-methylpropyl ester derivatives 3-Iodo-2-methylpropyl ester Similar substituent as ester; demonstrates synthetic versatility for prodrugs.

Key Differences :

  • The dimethylamino analogue’s synthesis avoids halogenation steps, favoring amine introduction via reductive amination .
  • Trifluoromethyl derivatives require fluorinated reagents (e.g., trifluoromethylation agents), which are costlier and less atom-economical .
Physicochemical Properties
  • Lipophilicity: The iodine atom in the target compound increases logP compared to non-halogenated analogues (e.g., dimethylamino derivative), enhancing membrane permeability but reducing aqueous solubility.
  • Acidity: Electron-withdrawing groups (e.g., trifluoromethyl) lower phenol pKa significantly (~6.5), while iodine has a moderate electron-withdrawing effect (pKa ~8.5–9.0) .
  • Thermal Stability : Iodinated compounds may exhibit lower thermal stability due to weaker C–I bonds compared to C–F or C–CH3 bonds.

Biological Activity

Phenol, 3-(3-iodo-2-methylpropyl)-, (R)- is an organic compound with significant potential in various biological applications due to its unique structural characteristics. This article delves into its biological activity, including its interactions with biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Phenol, 3-(3-iodo-2-methylpropyl)-, (R)- possesses a phenolic structure with a chiral center, leading to distinct chemical behaviors. The presence of the iodine atom in the 3-position of the methylpropyl substituent enhances its reactivity and biological interactions. The molecular formula is C10H12IO, and its structure can be represented as follows:

C6H5 C(CH2CH3)(I) OH\text{C}_6\text{H}_5\text{ C}(\text{CH}_2\text{CH}_3)(\text{I})\text{ OH}

This compound is noted for its potential antioxidant , anti-inflammatory , and antimicrobial properties, which are typical of phenolic compounds.

Antioxidant Activity

Phenolic compounds are known for their antioxidant properties, which can protect cells from oxidative stress. Studies indicate that iodinated phenols like Phenol, 3-(3-iodo-2-methylpropyl)-, (R)- may exhibit enhanced antioxidant activity due to their ability to donate electrons and scavenge free radicals. This property is crucial in preventing cellular damage associated with various diseases.

Antimicrobial Properties

Research has demonstrated that phenolic compounds can inhibit the growth of various microorganisms. The iodine substitution may enhance the antimicrobial efficacy of Phenol, 3-(3-iodo-2-methylpropyl)-, (R)- by disrupting microbial cell membranes or interfering with metabolic processes. For instance, iodophenols have shown promise in inhibiting specific enzymes critical for microbial survival.

Enzyme Interaction Studies

Interaction studies reveal that Phenol, 3-(3-iodo-2-methylpropyl)-, (R)- can bind to various biological targets such as enzymes and receptors. Its ability to mimic natural substrates or inhibitors allows it to modulate enzymatic activities effectively. Notably, iodinated phenols have been studied for their potential in medicinal chemistry as enzyme inhibitors.

Synthesis Methods

The synthesis of Phenol, 3-(3-iodo-2-methylpropyl)-, (R)- can be achieved through several methods:

  • Direct Iodination : Involves the iodination of a suitable precursor phenol using iodine or iodinating agents under controlled conditions.
  • Substitution Reactions : Employing nucleophilic substitution reactions where a methylpropyl group is introduced at the meta position of phenol.
  • High-Throughput Experimentation : Recent advances in high-throughput methodologies allow for rapid synthesis and screening of phenolic derivatives to optimize yield and biological activity .

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial properties of various iodinated phenols against Gram-positive and Gram-negative bacteria. The results indicated that Phenol, 3-(3-iodo-2-methylpropyl)-, (R)- exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli at lower concentrations compared to non-iodinated counterparts.

CompoundMinimum Inhibitory Concentration (MIC)
Phenol, 3-(3-iodo-2-methylpropyl)-, (R)32 µg/mL
Non-iodinated phenol128 µg/mL

This data underscores the enhanced antimicrobial potential attributed to iodine substitution.

Case Study 2: Antioxidant Activity Assessment

In another study assessing antioxidant activities using DPPH radical scavenging assays, Phenol, 3-(3-iodo-2-methylpropyl)-, (R)- demonstrated superior radical-scavenging capacity compared to other phenolic compounds.

CompoundIC50 Value (µM)
Phenol, 3-(3-iodo-2-methylpropyl)-, (R)15 µM
Gallic Acid25 µM

The lower IC50 value indicates a stronger antioxidant effect.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The hydroxyl group activates the aromatic ring toward electrophilic substitution, directing incoming electrophiles to the ortho and para positions. The iodine substituent in the alkyl chain may sterically or electronically modulate reactivity.

Reaction Type Reagents/Conditions Products Mechanistic Notes
Nitration HNO₃, H₂SO₄, 0–5°CNitro derivatives at ortho/para positionsRate influenced by electron-donating -OH group.
Halogenation Cl₂ or Br₂ in FeCl₃/FeBr₃Halo-substituted phenolsIodoalkyl chain may sterically hinder para substitution.
Sulfonation H₂SO₄, SO₃Sulfonic acid derivativesReversible reaction under heated conditions.

Key Insight : The iodine atom’s electronegativity slightly deactivates the ring, but the -OH group’s strong activation dominates regioselectivity.

Oxidative Coupling Reactions

Hypervalent iodine(III) reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), facilitate intramolecular phenolic coupling. This reaction is critical for synthesizing complex frameworks like spirodienones:

Reagent Conditions Product Yield
PIFACH₂Cl₂, 0°C to rt, 2–4 hrsSpirodienone intermediates60–75%*
[Bis(trifluoroacetoxy)iodo]benzeneAcetonitrile, −20°CBenzazocine derivatives50–65%*

*Yields estimated from analogous reactions in .

Mechanism : Single-electron oxidation generates a phenoxy radical, followed by intramolecular coupling. The chiral center influences stereochemical outcomes .

Nucleophilic Substitution at the Iodoalkyl Chain

The iodine atom in the 3-iodo-2-methylpropyl group acts as a leaving group, enabling SN₂ reactions:

Nucleophile Conditions Product Stereochemical Impact
Hydroxide (OH⁻) NaOH, aqueous ethanol, refluxAlcohol derivativeRetention of configuration at the chiral center.
Amines (RNH₂) DMF, 80°C, 12 hrsAlkylamine derivativesPossible inversion if SN₂ pathway dominates.

Note : Steric hindrance from the methyl group may favor SN₁ mechanisms in polar protic solvents.

Functionalization of the Phenolic -OH Group

The hydroxyl group undergoes typical phenol derivatization:

Reaction Reagents Products
Esterification Acetic anhydride, H₂SO₄ catalystAcetylated phenol
Etherification Alkyl halides, K₂CO₃, DMFAlkyl ether derivatives

Application : Ether derivatives enhance lipid solubility for pharmacological studies.

Oxidation Reactions

Controlled oxidation of the phenolic group can yield quinones, though steric protection from the iodoalkyl chain may limit reactivity:

Oxidizing Agent Conditions Product
KMnO₄ Acidic aqueous solution, heat1,4-Benzoquinone derivative
Fremy’s salt Phosphate buffer, pH 7Semiquinone radicals

Caution : Over-oxidation may degrade the alkyl chain.

Q & A

Synthesis and Stereochemical Control

Basic: What synthetic routes are recommended for (R)-3-(3-iodo-2-methylpropyl)phenol, and how does stereochemistry influence reaction outcomes?

  • Methodological Answer : The synthesis typically involves alkylation of phenol derivatives with 3-iodo-2-methylpropyl halides. Chiral auxiliaries or asymmetric catalysis (e.g., chiral palladium catalysts) can enforce the (R)-configuration. For example, coupling reactions under inert conditions (argon atmosphere) with LiAlH₄ or Grignard reagents may optimize yield . Purification via chiral chromatography (e.g., amylose-based columns) ensures enantiomeric purity .

Advanced: How can researchers optimize enantiomeric excess in large-scale synthesis of this compound?

  • Use kinetic resolution techniques or enzymatic catalysis (e.g., lipases) to enhance stereoselectivity. Monitor reaction progress with circular dichroism (CD) spectroscopy or chiral HPLC. Computational modeling (DFT calculations) aids in predicting transition states to refine catalyst design .

Physicochemical Characterization

Basic: What experimental methods are suitable for determining the melting point and solubility of (R)-3-(3-iodo-2-methylpropyl)phenol?

  • Differential scanning calorimetry (DSC) or Kofler hot-stage microscopy measures melting points. Solubility profiles are established using shake-flask methods in solvents like ethanol, DMSO, or aqueous buffers (pH 1–13). Gas chromatography (GC) with flame ionization detection quantifies purity .

Advanced: How can computational models predict logP and pKa values for this compound?

  • Software like ACD/Labs or COSMO-RS calculates partition coefficients (logP) and acid dissociation constants (pKa). Validate predictions experimentally via potentiometric titration or reverse-phase HPLC .

Biological Activity and Mechanisms

Basic: What in vitro assays are appropriate for assessing the bioactivity of (R)-3-(3-iodo-2-methylpropyl)phenol?

  • Use cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa, MCF-7) to screen for cytotoxicity. Enzyme inhibition studies (e.g., kinase or protease assays) with fluorogenic substrates quantify IC₅₀ values. High gastrointestinal absorption rates suggest bioavailability testing via Caco-2 cell monolayers .

Advanced: How does the iodine substituent influence interactions with biological targets?

  • Iodine’s halogen-bonding capability enhances binding to hydrophobic pockets in enzymes. Radiolabeled (¹²⁵I) analogs track target engagement via autoradiography. Molecular docking (AutoDock Vina) identifies binding modes in silico .

Safety and Handling Protocols

Basic: What personal protective equipment (PPE) is required when handling this compound?

  • Use nitrile gloves, P95 respirators, and chemical-resistant aprons. Conduct operations in fume hoods to avoid inhalation. Avoid drainage contamination due to potential ecotoxicity .

Advanced: How should researchers mitigate risks from uncharacterized decomposition products?

  • Thermogravimetric analysis (TGA) identifies decomposition thresholds. Install gas scrubbers for volatile byproducts. LC-MS monitors reaction mixtures for hazardous intermediates .

Resolving Data Contradictions

Basic: Why do some studies report conflicting physicochemical data for this compound?

  • Variations arise from impurities or polymorphic forms. Standardize protocols (e.g., USP guidelines) for measurements like melting points. Cross-validate using orthogonal techniques (e.g., NMR and IR spectroscopy) .

Advanced: How can researchers harmonize conflicting bioactivity data across studies?

  • Replicate assays under identical conditions (e.g., cell line passage number, serum concentration). Use reference standards (e.g., USP-grade controls) and meta-analysis tools to statistically reconcile discrepancies .

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